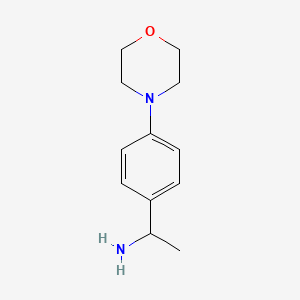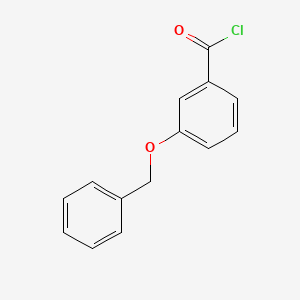
4-(1H-pyrazol-4-yl)pyrimidine
Übersicht
Beschreibung
“4-(1H-pyrazol-4-yl)pyrimidine” is a chemical compound that has a pyrazole and pyrimidine ring in its structure . It is an important intermediate in the preparation of the Janus kinase inhibitor INCB018424 . It is also used in the preparation of deazapurines such as Ruxolitinib, which is a selective Janus tyrosine kinase (JAK1 and JAK2) inhibitor used in the treatment of myeloproliferative neoplasms and psoriasis .
Molecular Structure Analysis
The molecular structure of “4-(1H-pyrazol-4-yl)pyrimidine” consists of a pyrazole ring attached to a pyrimidine ring . The exact structure and properties can vary depending on the specific substituents attached to these rings.
Chemical Reactions Analysis
The chemical reactions involving “4-(1H-pyrazol-4-yl)pyrimidine” are not explicitly mentioned in the search results . More specific information might be available in specialized chemical databases or literature.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents: CDK2 Inhibition
The compound has been studied for its potential as a CDK2 inhibitor in cancer treatment. CDK2, or cyclin-dependent kinase 2, is a protein kinase that plays a crucial role in cell cycle regulation. Inhibitors targeting CDK2 can arrest the cell cycle, leading to the death of cancer cells. A study has shown that derivatives of 4-(1H-pyrazol-4-yl)pyrimidine exhibited potent CDK2 inhibitory activity and displayed antiproliferative activity against a panel of cancer cell lines .
Antibacterial Activity
Some derivatives of 4-(1H-pyrazol-4-yl)pyrimidine have shown significant activity against bacterial strains such as E. coli , S. aureus , and B. subtillis . These findings suggest the potential of these compounds to be developed into antibacterial agents, addressing the growing concern of antibiotic resistance .
Cytotoxicity Evaluation
The cytotoxic effects of 4-(1H-pyrazol-4-yl)pyrimidine derivatives have been evaluated in vitro against various cancer cell lines, including HeLa and MCF-7 cells. This evaluation is crucial for determining the potential therapeutic index of these compounds as anticancer agents .
Enzyme Inhibitors
The pyrazole moiety, which is part of the 4-(1H-pyrazol-4-yl)pyrimidine structure, is frequently used as a scaffold in the synthesis of enzyme inhibitors. These inhibitors can target a wide range of enzymes, offering therapeutic potential in various diseases .
Wirkmechanismus
Mode of Action
4-(1H-pyrazol-4-yl)pyrimidine interacts with its targets, the JNKs, by inhibiting their activity . This inhibition is achieved through competitive binding at the ATP-binding site of the JNKs . The compound’s interaction with the JNKs leads to a decrease in the kinase’s activity, thereby reducing the downstream effects of JNK activation .
Biochemical Pathways
The inhibition of JNKs by 4-(1H-pyrazol-4-yl)pyrimidine affects various biochemical pathways. JNKs regulate signal transduction events in response to environmental stress . Therefore, the inhibition of JNKs can lead to a reduction in the cellular response to stress, which can have downstream effects on various cellular processes .
Pharmacokinetics
In terms of ADME properties, 4-(1H-pyrazol-4-yl)pyrimidine has been found to possess favorable permeability and a low potential for efflux . It is rapidly cleared in liver microsomal incubations .
Result of Action
The molecular and cellular effects of 4-(1H-pyrazol-4-yl)pyrimidine’s action primarily involve the reduction of JNK activity. This can lead to a decrease in the cellular response to stress, potentially providing therapeutic benefits in conditions where JNK activity is implicated, such as neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of 4-(1H-pyrazol-4-yl)pyrimidine can be influenced by various environmental factors. For instance, the compound’s pharmacokinetic properties, including its permeability and clearance, can be affected by factors such as the physiological state of the liver . Additionally, the compound’s interaction with its target, the JNKs, can be influenced by the cellular environment, including the presence of other signaling molecules .
Eigenschaften
IUPAC Name |
4-(1H-pyrazol-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-8-5-9-7(1)6-3-10-11-4-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWTWNCQBNQUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408040 | |
| Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28648-87-5 | |
| Record name | 4-(1H-Pyrazol-4-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28648-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 4-(1H-pyrazol-4-yl)pyrimidine scaffold interact with its target, JNK, and what are the downstream effects of this interaction?
A1: The provided abstract focuses on the optimization of 4-(1H-pyrazol-4-yl)pyrimidine derivatives as pan-JNK inhibitors. While the exact binding mode is not described in this abstract, it mentions the use of X-ray crystallography and computational modeling during the lead optimization process []. This suggests that structural information about the interaction between the 4-(1H-pyrazol-4-yl)pyrimidine derivatives and JNK was obtained and utilized to guide further chemical modifications. JNK, or c-Jun N-terminal kinases, are part of the mitogen-activated protein kinase (MAPK) family and play crucial roles in cellular processes like inflammation, apoptosis, and gene expression. Inhibiting JNK activity has been explored as a therapeutic strategy for various diseases, including neurodegenerative diseases like Huntington's disease.
Q2: What were the key challenges in optimizing the pharmacokinetic properties of the 4-(1H-pyrazol-4-yl)pyrimidine derivatives, and how did the researchers address them?
A2: The research highlighted the challenge of rapid clearance for the 4-(1H-pyrazol-4-yl)pyrimidine derivatives, particularly in liver microsomal incubations []. While one optimized compound (9t) demonstrated desirable permeability and low efflux potential, its high plasma clearance limited brain exposure. To overcome this, researchers co-administered 9t with 1-aminobenzotriazole, a pan-cytochrome P450 inhibitor, successfully achieving brain exposure levels sufficient for further investigation in a mouse model []. This approach highlights the importance of optimizing not only the compound's inherent properties but also considering strategic co-administration to modulate its pharmacokinetic profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)









